2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one
Overview
Description
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Mechanism of Action
Target of Action
The primary target of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in the folding, stability, and function of many client proteins, many of which are involved in essential cellular processes .
Mode of Action
This compound interacts with Hsp90, inhibiting its function . This inhibition disrupts the proper folding and function of Hsp90 client proteins, leading to their degradation . The compound demonstrates nanomolar potency towards Hsp90-regulated Her2 degradation .
Biochemical Pathways
By inhibiting Hsp90, this compound affects multiple biochemical pathways. Hsp90 is involved in many cellular processes, including signal transduction, protein folding, and degradation. Therefore, its inhibition can have widespread effects on the cell .
Pharmacokinetics
Its potent and selective inhibition of hsp90 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of Hsp90 by this compound leads to the degradation of Hsp90 client proteins. This can result in the disruption of cellular processes and the growth of human tumor cell lines .
Action Environment
Like all biochemical reactions, its efficacy and stability are likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.
Scientific Research Applications
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-8-methyl-7,8-dihydropteridin-6(5H)-one: Similar structure but with an amino group instead of a chlorine atom.
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-8-methyl-5,7-dihydropteridin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-3-5(13)10-4-2-9-7(8)11-6(4)12/h2H,3H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWNGLANPUNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CN=C(N=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.